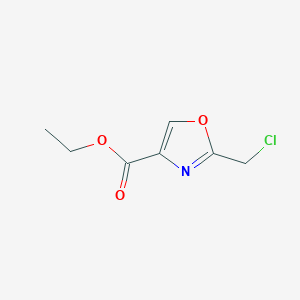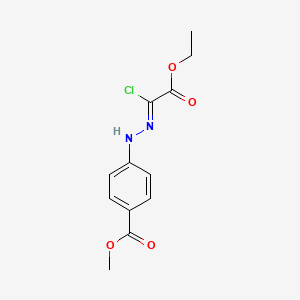
3-(Ethoxycarbonyl)-5-methyl-1-(2-methyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxycarbonyl)-5-methyl-1-(2-methyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and various functional groups including an ethoxycarbonyl group, a nitro group, and a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole core. Subsequent steps may include nitration, methylation, and esterification reactions to introduce the nitro group, methyl group, and ethoxycarbonyl group, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of a different compound.
Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification and various amines for amidation are commonly used.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: Amines and hydrazines.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound's biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a precursor for the development of new drugs.
Industry: Its unique chemical properties can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be determined by the specific biological system being studied.
Comparación Con Compuestos Similares
Pyrazole derivatives: Other pyrazole-based compounds with different substituents.
Nitroaromatic compounds: Compounds containing nitro groups on aromatic rings.
Carboxylic acid derivatives: Compounds with carboxylic acid functional groups.
Uniqueness: This compound is unique due to its combination of functional groups and the presence of both a nitro group and a carboxylic acid group on the pyrazole ring. This combination can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
5-ethoxycarbonyl-3-methyl-2-(2-methyl-4-nitrophenyl)-4H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6/c1-4-24-13(19)11-8-15(3,14(20)21)17(16-11)12-6-5-10(18(22)23)7-9(12)2/h5-7H,4,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELHCTOOHSRZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (Hydrochloride)](/img/structure/B7855964.png)

![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B7855992.png)

![Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B7855997.png)


![Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate](/img/structure/B7856003.png)



![ethyl (2E)-chloro[(3-chlorophenyl)hydrazono]acetate](/img/structure/B7856015.png)

![(3R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B7856037.png)
